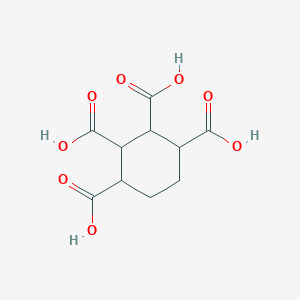

Cyclohexane-1,2,3,4-tetracarboxylic acid

Descripción

Cyclohexane-1,2,3,4-tetracarboxylic acid (CHTA) is an alicyclic compound featuring a six-membered cyclohexane ring with four carboxylic acid groups at the 1,2,3,4 positions. This configuration imparts unique steric and electronic properties, making it valuable in polymer chemistry and materials science. CHTA can be dehydrated to form dianhydrides, such as cyclohexane-1,2,3,4-tetracarboxylic 1,3:2,4-dianhydride, which are critical precursors for synthesizing thermally stable polyimides . Its rigid cyclohexane backbone enhances chain stiffness in polymers, leading to high glass transition temperatures (Tg) and improved thermal stability compared to aromatic analogs . CHTA and its derivatives are also employed as organic linkers in metal-organic frameworks (MOFs), leveraging their multiple carboxylate groups for robust coordination with metal ions .

Propiedades

Número CAS |

22532-06-5 |

|---|---|

Fórmula molecular |

C10H12O8 |

Peso molecular |

260.20 g/mol |

Nombre IUPAC |

cyclohexane-1,2,3,4-tetracarboxylic acid |

InChI |

InChI=1S/C10H12O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

Clave InChI |

SMEJCQZFRMVYGC-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexane-1,2,3,4-tetracarboxylic acid can be synthesized through the oxidation of cyclohexene. The process involves introducing cyclohexene and oxygen into a reactor, where a catalyst facilitates partial oxidation to yield cyclohexane-1,2,3,4-tetracarboxylic acid .

Industrial Production Methods

In industrial settings, the production of cyclohexane-1,2,3,4-tetracarboxylic acid typically follows the same oxidation route. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specific catalysts and controlled reaction environments are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: More oxidized carboxylic acids or anhydrides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Cyclohexane-1,2,3,4-tetracarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mecanismo De Acción

The mechanism of action of cyclohexane-1,2,3,4-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in catalysis, drug development, and material science.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional distinctions between CHTA and related cycloalkane tetracarboxylic acids are critical for their application-specific performance. Below is a detailed comparison:

Structural and Physicochemical Properties

Research Findings and Industrial Relevance

- Optoelectronics : CHDA (1,2,4,5-isomer) is commercialized in transparent polyimide films for displays, but CHTA’s 1,2,3,4 configuration is being explored for niche applications requiring anisotropic mechanical properties .

- Energy Storage : CPTC-based Co-MOFs demonstrate higher specific capacitance (614 F/g) than benzene-tetracarboxylic acid analogs, attributed to efficient electron transfer in the cyclopentane backbone .

- Thermal Stability : BODAxx derivatives exhibit decomposition temperatures exceeding 400°C, outperforming CHTA and CHDA in extreme environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.